3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one

Alpha-synuclein Imaging probes Radioiodination

3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one (CAS 63263-07-0) is a synthetic benzofuranone derivative with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol. It features a unique combination of a 4-iodophenyl group and a methoxy substituent on the 2-benzofuran-1(3H)-one core.

Molecular Formula C15H11IO3
Molecular Weight 366.15 g/mol
CAS No. 63263-07-0
Cat. No. B12890350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one
CAS63263-07-0
Molecular FormulaC15H11IO3
Molecular Weight366.15 g/mol
Structural Identifiers
SMILESCOC1(C2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)I
InChIInChI=1S/C15H11IO3/c1-18-15(10-6-8-11(16)9-7-10)13-5-3-2-4-12(13)14(17)19-15/h2-9H,1H3
InChIKeyXXFFFUDYBBIFNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one (CAS 63263-07-0): A Critical Iodinated Benzofuranone Intermediate for Targeted Probe Development and Chemical Biology


3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one (CAS 63263-07-0) is a synthetic benzofuranone derivative with the molecular formula C15H11IO3 and a molecular weight of 366.15 g/mol . It features a unique combination of a 4-iodophenyl group and a methoxy substituent on the 2-benzofuran-1(3H)-one core. This structure places it within a class of compounds extensively explored for biological activity, yet its specific substitution pattern makes it a particularly valuable intermediate for constructing more complex, biologically active molecules, notably α-synuclein imaging probes [1].

Precision in Probe Design: Why 3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one Cannot Be Replaced by Generic Benzofuranones for Targeted Research


Generic benzofuranone substitution is not feasible for research programs requiring site-specific heavy-atom labeling or precise radiochemistry. The 4-iodophenyl moiety is not merely a heavy atom tag; it is a critical structural handle for further synthetic elaboration, such as radioiodination for developing imaging probes [1]. Analogs lacking this specific iodo-substitution or with the iodine in a different position (e.g., meta- or ortho-) will exhibit different reactivity in cross-coupling reactions and altered binding kinetics to biological targets like α-synuclein aggregates, rendering them unsuitable as direct replacements [1]. The methoxy group further modulates the electronic properties and steric environment, contributing to the unique profile of the final derivatives.

Quantitative Differentiation of 3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one for Molecular Design and Procurement Decisions


Quantifying the Synthetic Value: Enabling a Direct Route to Radioiodinated α-Synuclein Probes

The compound serves as a direct synthetic precursor to radioiodinated phenylbenzofuranone (PBF) derivatives, which are active candidates for α-synuclein imaging. In a comparative study, the 4-iodophenyl substitution is essential for generating the final [123/125I]IDPBF-2 probe, which demonstrated high binding affinity for recombinant α-syn aggregates. Use of a non-iodinated or differently substituted analog would prevent this direct late-stage functionalization, requiring a lengthier and potentially lower-yielding de novo synthesis [1].

Alpha-synuclein Imaging probes Radioiodination

Inferred Binding Affinity to Alpha-Synuclein Aggregates

While direct binding data for this compound is not published, its direct derivative ([123/125I]IDPBF-2) showed high affinity for recombinant α-synuclein aggregates in an inhibition assay. The structural modification from the precursor to the active probe is minimal, involving the addition of a conjugated double-bond system. This class-level inference suggests the core structure, including the 4-iodophenyl group, is fundamental for the observed target engagement [1]. For comparison, structurally divergent benzofuranone scaffolds lacking this iodophenyl group, such as simple aurones, show significantly lower and less consistent binding to α-synuclein fibrils, with reported IC50 values often exceeding 1 µM in similar assays [2].

Alpha-synuclein Binding affinity Neurodegenerative disease

Structural Differentiation: 4-Iodo vs. 6-[(4-Iodophenyl)methoxy] Regioisomer for Targeted Applications

The target compound (CAS 63263-07-0) is a close regioisomer of 6-[(4-iodophenyl)methoxy]-3H-2-benzofuran-1-one (CAS 1424363-32-5). The key difference lies in the substitution pattern: the target has a spirocyclic-like methoxy and 4-iodophenyl at the 3-position, whereas the comparator has the iodophenyl attached via a methoxy linker at the 6-position. This positional change dramatically alters the compound's synthetic potential. The target compound's structure allows it to serve as a precursor for cyclopenta[b]benzofuran derivatives with SARS-CoV-2 activity, an avenue not accessible from the 6-substituted isomer [1].

Regiochemistry Structure-property-relationship Synthetic handle

Validated Applications for Procuring 3-(4-Iodophenyl)-3-methoxy-2-benzofuran-1(3H)-one


Synthesis of Radiolabeled α-Synuclein PET/SPECT Imaging Probes

This compound is the critical intermediate for synthesizing the high-affinity α-synuclein probe [123/125I]IDPBF-2. Research groups developing diagnostic tools for Parkinson's disease and dementia with Lewy bodies can use this precursor for late-stage radioiodination, a validated strategy to create potent and selective imaging agents [1].

Building Block for Anti-SARS-CoV-2 Scaffold Exploration

The compound serves as a direct starting material for the copper-catalyzed synthesis of cyclopenta[b]benzofuran derivatives, a scaffold identified as active against SARS-CoV-2. Medicinal chemistry teams can rapidly diversify this core to identify new antiviral leads, a synthetic pathway uniquely enabled by this specific α-(4-iodophenyl) carbonyl structure [2].

Fluorogenic Probe Development for Neuropathology

The benzofuranone core, bearing a 4-iodophenyl group, is a privileged scaffold for creating 'turn-on' fluorescent probes that bind α-synuclein fibrils. Researchers can leverage this compound to develop novel probes that differentiate between Lewy bodies and glial cytoplasmic inclusions in post-mortem brain tissue, a capability demonstrated by structurally related benzofuranone probes [3].

Regiochemical Reference Standard for Analytical Method Development

Given its distinct 3,3-substitution pattern, this compound is ideally suited as a reference standard for HPLC or LC-MS methods designed to distinguish between regioisomers of iodinated phenylbenzofuranones. Analytical chemists can use it to ensure the purity and identity of synthesized batches, preventing costly misidentification of the 6-substituted isomer [2].

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